3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound with the molecular formula C13H9ClINO. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The resulting intermediate is then cyclized to form the benzothiophene ring under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and iodo positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2-Amino-4-phenylthiazole derivatives
Uniqueness
3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and iodo groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
3-chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINOS/c16-13-11-3-1-2-4-12(11)20-14(13)15(19)18-10-7-5-9(17)6-8-10/h1-8H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNKGCFIDSQECS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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